N-(1-Methylcyclopentyl)thietan-3-amine
Description
N-(1-Methylcyclopentyl)thietan-3-amine is a tertiary amine characterized by a thietane (three-membered sulfur-containing ring) core substituted with a 1-methylcyclopentyl group. The methylcyclopentyl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as blood-brain barrier permeability and metabolic stability.
Properties
Molecular Formula |
C9H17NS |
|---|---|
Molecular Weight |
171.31 g/mol |
IUPAC Name |
N-(1-methylcyclopentyl)thietan-3-amine |
InChI |
InChI=1S/C9H17NS/c1-9(4-2-3-5-9)10-8-6-11-7-8/h8,10H,2-7H2,1H3 |
InChI Key |
ZAQZLBNTLNGNQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)NC2CSC2 |
Origin of Product |
United States |
Preparation Methods
N-Alkylation via One-Pot Alkylation/Depyridylation Cascade
A recent advanced method involves a one-step N-alkylation followed by in situ depyridylation to selectively yield secondary amines. For example, treatment of a pyridinium salt intermediate with an alkyl iodide and cesium carbonate base in acetonitrile at 70 °C results in high yields of secondary amines through a cascade mechanism. This method offers high selectivity and yield (up to 79%) and could be adapted for N-(1-Methylcyclopentyl)thietan-3-amine synthesis by using appropriate alkylating agents and thietane derivatives.
| Parameter | Condition | Outcome |
|---|---|---|
| Starting material | Pyridinium salt (e.g., 3a) | Intermediate for N-alkylation |
| Alkylating agent | Alkyl iodide (e.g., 1-iodohexane) | Provides alkyl group |
| Base | Cs2CO3 | Promotes alkylation and depyridylation |
| Solvent | Acetonitrile (MeCN) | Medium for reaction |
| Temperature | 70 °C | Optimal for reaction |
| Reaction time | 16 hours | Complete conversion |
| Yield | 79% (secondary amine) | High selectivity and efficiency |
Reductive Amination Approach
Another viable approach is reductive amination, where 1-methylcyclopentanone is reacted with thietan-3-amine or its precursor under acidic conditions to form an imine intermediate, which is then reduced catalytically (e.g., using NaBH3CN or hydrogenation catalysts like Pt, Pd, or Ni) to yield the secondary amine. This method is versatile and widely used for preparing secondary amines with complex substituents.
Alkylation of Sulfonamide Derivatives
Preparation of secondary amines can also be achieved by alkylation of sulfonamide derivatives of primary amines, followed by reductive cleavage of the sulfonamide group. This method enhances the nucleophilicity control and reduces side reactions. The sulfonamide intermediate is treated with a base to generate the nucleophilic nitrogen species, which undergoes SN2 reaction with an alkyl halide. Subsequent reductive cleavage yields the secondary amine.
| Method | Advantages | Disadvantages | Suitability for this compound |
|---|---|---|---|
| One-pot N-alkylation/depyridylation cascade | High selectivity, good yield, one-step process | Requires specific pyridinium salt intermediates | High, if suitable intermediates are available |
| Reductive amination | Versatile, applicable to various substrates | Requires reduction step, possible over-reduction | High, especially for ketone precursors |
| Alkylation of sulfonamide derivatives | Good control over alkylation, avoids over-alkylation | Multi-step, requires sulfonamide formation and cleavage | Moderate, more complex but effective |
- The one-pot alkylation/depyridylation method has been optimized using cesium carbonate as the base, which promotes both alkylation and depyridylation efficiently at moderate temperatures (70 °C) in acetonitrile solvent.
- Reductive amination requires careful control of pH and choice of reducing agent to avoid side reactions and ensure high purity of the secondary amine product.
- Alkylation of sulfonamide derivatives is beneficial when direct alkylation leads to mixtures or over-alkylation, but it involves additional synthetic steps and purification challenges.
The preparation of this compound can be effectively achieved by adapting modern selective N-alkylation methods such as the one-pot alkylation/depyridylation cascade or classical reductive amination techniques. The choice of method depends on the availability of starting materials, desired yield, and purity requirements. The one-pot cascade method offers a streamlined approach with high selectivity, while reductive amination provides versatility for various substrates. Alkylation of sulfonamide derivatives remains a valuable alternative for challenging cases.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylcyclopentyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thietanes.
Scientific Research Applications
N-(1-Methylcyclopentyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-Methylcyclopentyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The cyclopentyl group introduces significant steric hindrance, which may reduce enzymatic degradation compared to smaller substituents like fluoropropan-2-yl .
- Functional Groups : The presence of fluorine (in N-(1-fluoropropan-2-yl)thietan-3-amine) or ether linkages (in N-(2-isopropoxyethyl)thietan-3-amine) modifies electronic properties and solubility, impacting bioavailability and synthetic utility .
Physicochemical and Pharmacological Data
- N-(3-Methylbutyl)thietan-3-amine: Molecular weight = 159.29 g/mol; purity ≥95%. No melting/boiling points reported .
- N-(1-Fluoropropan-2-yl)thietan-3-amine: Fluorine substitution may lower pKa, enhancing membrane permeability. No stability or toxicity data provided .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
